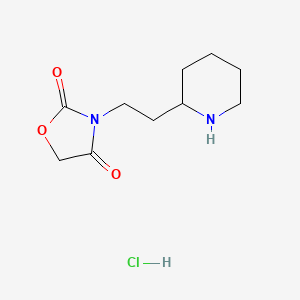![molecular formula C11H7ClN4S B1530946 1-(4-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-チオール CAS No. 5334-62-3](/img/structure/B1530946.png)
1-(4-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-チオール
説明
1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a useful research compound. Its molecular formula is C11H7ClN4S and its molecular weight is 262.72 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化活性
この化合物は、抗酸化剤としての可能性を探求されてきました。抗酸化剤は、フリーラジカルによって引き起こされる酸化ストレスから細胞を保護するために不可欠です。 1-(4-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-チオールを含むピリミジン誘導体の構造は、それらがフリーラジカルのスカベンジャーとして作用することを可能にし、それによって細胞損傷を防ぎます .
抗がん特性
研究により、ピリミジン誘導体は抗がん活性を示す可能性があることが示されています。 これらの化合物は、癌細胞の増殖に関与する酵素や受容体などのさまざまな生物学的標的に作用する能力があるため、新しい癌治療の開発において貴重です .
酵素阻害
この化合物は、特にリポキシゲナーゼ(LOX)阻害の文脈における酵素阻害剤としての役割について研究されてきました。LOXは、多価不飽和脂肪酸の酸化を触媒し、炎症性およびアレルギー反応に寄与するメディエーターの産生につながる酵素です。 したがって、LOXを阻害することは、そのような状態の治療に有益です .
グルタチオンとの相互作用
グルタチオンは細胞内の重要な抗酸化物質であり、さまざまな化合物との相互作用は、それらの薬理学的特性に影響を与える可能性があります。1-(4-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-チオールは、グルタチオンと相互作用する能力についてテストされており、その抗酸化能力と潜在的な治療用途に影響を与える可能性があります .
薬物動態と創薬
吸収、分布、代謝、排泄を含む化合物の薬物動態は、創薬に不可欠です。 この化合物に関する特定のデータは容易には入手できない可能性がありますが、その構造クラスは、薬物設計を最適化するためにこれらの薬物動態的側面を探索する際の潜在的な用途を示唆しています .
分子モデリングと創薬
ピリミジン誘導体のヘテロ環系は、医薬品化学における特権的な足場です。 これらの化合物の分子モデリング研究は、生物学的標的との相互作用に関する洞察を提供し、効力を向上させ、毒性を軽減した薬物の合理的設計を支援します .
作用機序
Target of Action
The primary target of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase, and is thus a key player in cell proliferation .
Mode of Action
1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction disrupts the normal function of CDK2, leading to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically blocking the progression from G1 phase to S phase . This results in the arrest of cell proliferation, which can lead to apoptosis, or programmed cell death . Therefore, the compound’s action impacts the cell cycle regulation pathway, with downstream effects including the potential induction of apoptosis .
Pharmacokinetics
These properties can influence the bioavailability of the compound, affecting its efficacy as a therapeutic agent .
Result of Action
The result of the action of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is the significant inhibition of cell proliferation, particularly in cancer cell lines such as MCF-7 and HCT-116 . This is achieved through the compound’s interaction with CDK2, leading to alterations in cell cycle progression and potential induction of apoptosis .
生化学分析
Biochemical Properties
1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of Src family kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation . Additionally, this compound can bind to and inhibit the activity of other kinases, such as cAMP-dependent protein kinase catalytic subunit alpha, affecting various cellular processes .
Cellular Effects
The effects of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in certain cancer cell lines by inhibiting Src kinase activity, leading to cell cycle arrest and programmed cell death . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol exerts its effects through several mechanisms. It binds to the active sites of target kinases, inhibiting their activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts critical signaling pathways, such as the AKT-Wee1-cyclin-dependent kinase 1 (CDK1) axis, leading to cell cycle arrest and apoptosis . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of compensatory pathways that mitigate its effects .
Dosage Effects in Animal Models
The effects of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol vary with different dosages in animal models. At lower doses, it can effectively inhibit target kinases and induce desired therapeutic effects, such as tumor regression in cancer models . At higher doses, it may exhibit toxic or adverse effects, including off-target interactions and systemic toxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, affecting its intracellular concentration and localization . Furthermore, binding proteins can sequester this compound in specific cellular compartments, influencing its bioavailability and activity .
Subcellular Localization
1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol exhibits distinct subcellular localization patterns that impact its function. It can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with its target molecules and exert its biochemical effects within the appropriate cellular context .
特性
IUPAC Name |
1-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4S/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGVRFHZDOOIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=S)N=CN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405421 | |
| Record name | SBB040439 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-62-3 | |
| Record name | NSC1446 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB040439 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


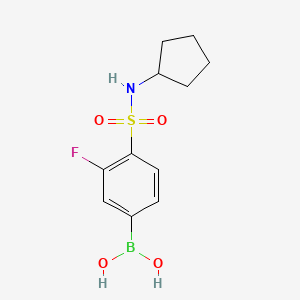
![7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1530864.png)
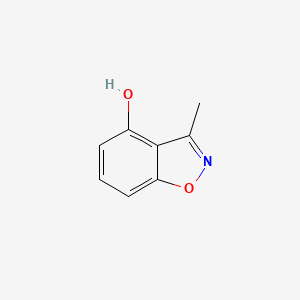
![Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate](/img/structure/B1530869.png)
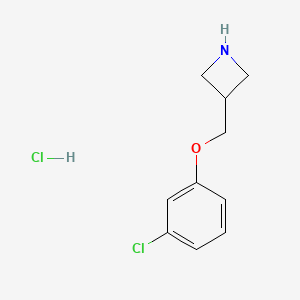
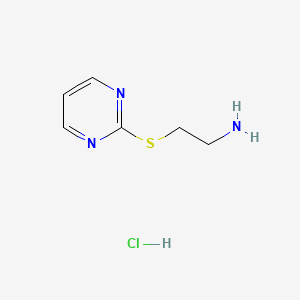
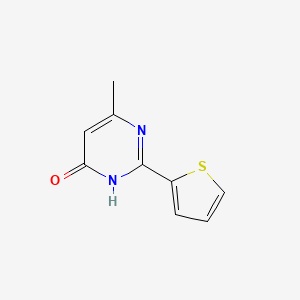
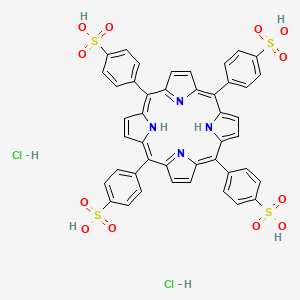

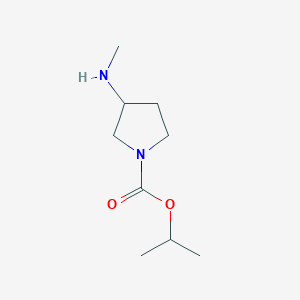
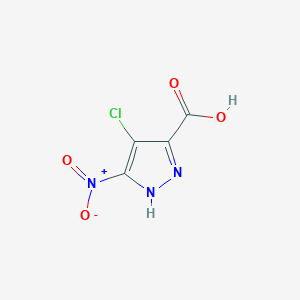
![methyl 3-[(2,4-dioxo-1,3-thiazolan-5-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B1530883.png)

